(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications
Quinoline and Quinoxaline Derivatives in Scientific Research
Anticorrosive Materials
Quinoline derivatives are widely used as anticorrosive materials. They effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding due to their high electron density. This property makes quinoline derivatives valuable in protecting metals against corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biological Activities
Phenothiazine and its derivatives, including quinoline analogs, exhibit a range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The structural modifications of these compounds lead to significant biological activities, which are explored for therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Central Nervous System (CNS) Acting Drugs
Heterocycles, including quinoline and quinoxaline derivatives, are explored for their potential effects on the central nervous system. These compounds are investigated for CNS activities ranging from depression to convulsion, indicating their potential as lead molecules for synthesizing compounds with CNS activity (Saganuwan, 2017).
Antimicrobial Activities and Chronic Diseases Treatment
Quinoxaline derivatives are important heterocyclic compounds with a wide variety of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. Their structural modification enables a broad range of applications in the medical and biomedical fields, demonstrating their versatility and importance in drug discovery (Pereira et al., 2015).
Synthesis of Heterocyclic Compounds
Enaminoketones and enaminonitriles, often used as intermediates in the synthesis of heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives, highlight the importance of these building blocks in the synthesis of pharmacologically relevant compounds. This research area focuses on the development of new methods for synthesizing heterocyclic compounds with potential biological activities (Negri, Kascheres, & Kascheres, 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Deoxyhypusine Synthase (DHPS) . DHPS is the primary enzyme responsible for the hypusine modification and thereby, activation of the eukaryotic translation initiation factor 5A (eIF5A), which is key in regulating the protein translation processes associated with tumor proliferation .
Mode of Action
The compound interacts with DHPS in a distinct allosteric binding mode . This interaction inhibits the activity of DHPS, preventing the hypusine modification of eIF5A. This inhibition disrupts the protein translation processes associated with tumor proliferation .
Biochemical Pathways
The compound affects the biochemical pathway involving the hypusine modification of eIF5A . By inhibiting DHPS, the compound prevents the activation of eIF5A, disrupting the protein translation processes that are key to tumor proliferation .
Result of Action
The result of the compound’s action is the disruption of protein translation processes associated with tumor proliferation . By inhibiting DHPS and preventing the hypusine modification of eIF5A, the compound can potentially slow or halt the growth of tumors .
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEGGRYKISFKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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